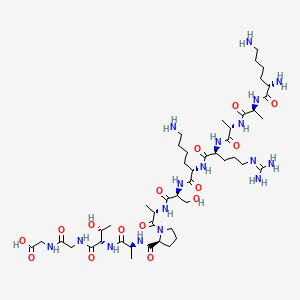

Histone H3 (23-34)

説明

BenchChem offers high-quality Histone H3 (23-34) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H3 (23-34) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C46H83N17O15 |

|---|---|

分子量 |

1114.3 g/mol |

IUPAC名 |

2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C46H83N17O15/c1-23(56-39(72)28(49)12-6-8-16-47)36(69)55-24(2)37(70)59-30(14-10-18-52-46(50)51)40(73)60-29(13-7-9-17-48)41(74)61-31(22-64)42(75)58-26(4)45(78)63-19-11-15-32(63)43(76)57-25(3)38(71)62-35(27(5)65)44(77)54-20-33(66)53-21-34(67)68/h23-32,35,64-65H,6-22,47-49H2,1-5H3,(H,53,66)(H,54,77)(H,55,69)(H,56,72)(H,57,76)(H,58,75)(H,59,70)(H,60,73)(H,61,74)(H,62,71)(H,67,68)(H4,50,51,52)/t23-,24-,25-,26-,27+,28-,29-,30-,31-,32-,35-/m0/s1 |

InChIキー |

UTHBMLWZKTVCKP-VQZNGJAKSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |

正規SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)N)O |

製品の起源 |

United States |

Foundational & Exploratory

The Histone H3 (23-34) Peptide: A Nexus for Transcriptional Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate the complex processes of gene regulation. Within this tail, the peptide sequence spanning amino acids 23-34, encompassing key residues such as Lysine 23 (K23), Lysine 27 (K27), and Serine 28 (S28), serves as a dynamic platform for a multitude of enzymatic modifications. These modifications, including acetylation, methylation, and phosphorylation, act as signals that are "written," "read," and "erased" by a host of nuclear proteins, ultimately dictating chromatin structure and transcriptional output. This technical guide provides a comprehensive overview of the function of the histone H3 (23-34) peptide in gene regulation, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern its activity.

Core Concepts: Modifications and Their Functional Consequences

The H3 (23-34) region is a hotbed of PTMs, with each modification imparting a distinct functional consequence. The interplay between these marks forms a complex "histone code" that is interpreted by the cell's transcriptional machinery.

Transcriptional Repression: The Role of H3K27 Methylation

Trimethylation of H3K27 (H3K27me3) is a canonical mark of transcriptional repression.[1][2] This modification is deposited by the Polycomb Repressive Complex 2 (PRC2), with EZH2 being the catalytic subunit.[1] H3K27me3 is associated with the silencing of developmental genes and the formation of facultative heterochromatin.[1][3] The repressive signal is propagated through the recruitment of "reader" proteins, such as those containing a chromodomain, which recognize the H3K27me3 mark and mediate chromatin compaction and transcriptional silencing.

Transcriptional Activation and Elongation: The Role of H3K36 Methylation

In contrast to H3K27me3, methylation of H3K36, particularly trimethylation (H3K36me3), is generally associated with active transcription. This mark is deposited by the methyltransferase SETD2, which associates with the elongating form of RNA Polymerase II. H3K36me3 is thought to suppress cryptic transcription from within gene bodies by recruiting histone deacetylase complexes.

A Dynamic Duo: H3K23 Acetylation and H3S28 Phosphorylation in Transcriptional Activation

-

H3K23 Acetylation (H3K23ac): Acetylation of H3K23 is an emerging mark of active transcription. The MORF (Monocytic Leukemia Zinc Finger Protein-Related Factor) complex has been identified as a specific H3K23 acetyltransferase. The deposition of H3K23ac is often coupled with other activating marks, such as H3K14ac, which can be recognized by the DPF domain of MORF, thereby promoting H3K23 acetylation in a feed-forward loop. H3K23ac is thought to contribute to a more open chromatin state, facilitating the access of transcription factors.

-

H3S28 Phosphorylation (H3S28ph): Phosphorylation of H3S28 is a rapid and transient modification that occurs in response to extracellular signals, such as stress and mitogens, and is a hallmark of transcriptional activation. This mark is deposited by the Mitogen- and Stress-activated Kinases MSK1 and MSK2, which are downstream of the MAPK signaling pathways. H3S28ph has a dual role in promoting gene activation. Firstly, it can directly antagonize the repressive H3K27me3 mark by inhibiting the binding of PRC2. Secondly, it promotes the acetylation of the adjacent H3K27 residue (H3K27ac), a strong mark of active enhancers and promoters, by recruiting histone acetyltransferases like p300/CBP.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interactions and enzymatic activities related to the H3 (23-34) peptide. It is important to note that specific quantitative values can vary depending on the experimental conditions and the specific constructs used.

| Modification | Reader Protein/Domain | Binding Affinity (Kd) | Organism/System |

| H3K23ac | TRIM24 (PHD-BD) | Not specified | Human |

| H3S28ph | 14-3-3 proteins | Higher affinity than for H3S10ph | Human |

| H3K14ac | MORF (DPF domain) | ~1.8 µM (for H3K14cr peptide) | Human |

| Enzyme | Substrate (Residue) | Km | kcat | Organism/System |

| MORF complex | Histone H3 (K23) | Not specified | Not specified | Human |

| MSK1/MSK2 | Histone H3 (S28) | Not specified | Not specified | Mouse/Human |

Signaling Pathways and Logical Relationships

The modifications on the H3 (23-34) peptide are tightly regulated by upstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the H3 (23-34) peptide.

Protocol 1: Chromatin Immunoprecipitation (ChIP)

This protocol describes the general steps for performing a ChIP assay to determine the genomic localization of a specific histone modification.

1. Cross-linking and Cell Lysis: a. Grow cells to the desired confluency. b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-15 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature. d. Harvest cells by centrifugation and wash with ice-cold PBS. e. Lyse the cells using a suitable lysis buffer containing protease inhibitors to release the nuclei.

2. Chromatin Fragmentation: a. Resuspend the nuclear pellet in a sonication buffer. b. Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument. c. Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation: a. Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C. b. Take an aliquot of the pre-cleared chromatin as the "input" control. c. Add a ChIP-grade antibody specific for the histone modification of interest (e.g., anti-H3K23ac, anti-H3S28ph) to the remaining chromatin. Incubate overnight at 4°C with rotation. d. Add Protein A/G beads to capture the antibody-histone-DNA complexes. Incubate for 2-4 hours at 4°C with rotation. e. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated complexes from the beads using an elution buffer. b. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Also, process the input control in the same manner. c. Treat with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification and Analysis: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction. b. Analyze the enriched DNA by qPCR using primers for specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Protocol 2: Histone Peptide Pull-down Assay

This protocol is used to identify "reader" proteins that bind to specific histone modifications on a synthetic peptide.

1. Peptide Immobilization: a. Synthesize biotinylated histone peptides corresponding to H3 (23-34) with the desired modifications (e.g., unmodified, acetylated K23, phosphorylated S28). b. Resuspend the lyophilized peptides in PBS. c. Wash streptavidin-coated magnetic beads with PBS containing 0.1% Triton X-100. d. Incubate the biotinylated peptides with the beads for 2-3 hours at room temperature to allow for binding. e. Wash the peptide-bound beads to remove unbound peptides.

2. Nuclear Extract Preparation and Incubation: a. Prepare nuclear extract from the cells of interest using a high-salt extraction method. b. Dialyze or dilute the nuclear extract to reduce the salt concentration to approximately 150 mM KCl. c. Pre-clear the nuclear extract by incubating with unconjugated beads to reduce non-specific binding. d. Incubate the pre-cleared nuclear extract with the peptide-bound beads overnight at 4°C with rotation.

3. Washing and Elution: a. Pellet the beads and wash them extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40) to remove non-specific binders. b. Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

4. Analysis of Bound Proteins: a. Separate the eluted proteins by SDS-PAGE. b. Analyze the proteins by Western blotting using antibodies against candidate reader proteins or by mass spectrometry for unbiased identification of interacting proteins.

Protocol 3: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol measures the activity of a HAT, such as the MORF complex, on a histone H3 peptide substrate.

1. Reaction Setup: a. In a microcentrifuge tube, combine the purified MORF complex, the H3 (23-34) peptide substrate, and a HAT assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 25 mM KCl, 1 mM DTT). b. Initiate the reaction by adding acetyl-CoA. c. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

2. Reaction Termination and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling. b. Separate the reaction products by SDS-PAGE. c. Analyze the acetylation of the H3 peptide by: i. Western Blotting: Using an antibody specific for the acetylated residue (e.g., anti-H3K23ac). ii. Mass Spectrometry: To identify and quantify the acetylated peptide.

Protocol 4: In Vitro Kinase Assay

This protocol is for measuring the activity of a kinase, such as MSK1/2, on a histone H3 peptide.

1. Reaction Setup: a. In a microcentrifuge tube, combine the purified active MSK1 or MSK2 enzyme, the H3 (23-34) peptide substrate, and a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT). b. Initiate the reaction by adding ATP. For radioactive assays, [γ-32P]ATP is used. c. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

2. Reaction Termination and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling. b. Separate the reaction products by SDS-PAGE. c. Analyze the phosphorylation of the H3 peptide by: i. Autoradiography: If [γ-32P]ATP was used. ii. Western Blotting: Using an antibody specific for the phosphorylated residue (e.g., anti-H3S28ph). iii. Mass Spectrometry: To identify and quantify the phosphorylated peptide.

Protocol 5: Quantitative Mass Spectrometry of Histone Modifications

This protocol provides a workflow for the relative quantification of histone PTMs using bottom-up mass spectrometry.

1. Histone Extraction and Derivatization: a. Isolate nuclei from cells and extract histones using an acid extraction protocol. b. Chemically derivatize the histone proteins with propionic anhydride to block lysine and N-terminal amines. This prevents trypsin from cleaving at lysines and generates larger, more manageable peptides.

2. Proteolytic Digestion: a. Digest the derivatized histones with trypsin. Trypsin will now only cleave at arginine residues. b. After digestion, perform a second propionylation step to derivatize the newly generated peptide N-termini. This improves chromatographic retention.

3. Sample Desalting: a. Desalt the peptide samples using StageTips or a similar C18-based method to remove salts and other contaminants that can interfere with mass spectrometry.

4. LC-MS/MS Analysis: a. Analyze the prepared peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. b. Acquire data in a data-dependent manner, where the most abundant peptide ions in each MS1 scan are selected for fragmentation (MS/MS).

5. Data Analysis: a. Search the acquired MS/MS spectra against a histone protein database to identify the peptides and their modifications. b. Quantify the relative abundance of different modified forms of the same peptide by comparing the area under the curve of their respective extracted ion chromatograms.

Conclusion

The histone H3 (23-34) peptide is a microcosm of the complexity and elegance of epigenetic regulation. The dynamic interplay of modifications within this short region, governed by intricate signaling networks, provides a fine-tuning mechanism for the control of gene expression. A thorough understanding of the writers, readers, and erasers that act upon this peptide, along with the quantitative parameters that define their interactions, is crucial for deciphering the histone code and for the development of novel therapeutic strategies targeting the epigenetic machinery in human diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this critical regulatory domain.

References

- 1. The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation - Soshnikova - Acta Naturae [actanaturae.ru]

- 2. med.upenn.edu [med.upenn.edu]

- 3. MSK2 and MSK1 mediate the mitogen- and stress-induced phosphorylation of histone H3 and HMG-14 - PMC [pmc.ncbi.nlm.nih.gov]

The Histone H3 23-34 Region: A Critical Hub for Epigenetic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a focal point for a diverse array of post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin. Within this tail, the amino acid region spanning residues 23-34 (sequence: AARKSAPATGGV) serves as a crucial signaling hub, integrating information from various cellular pathways to regulate gene expression, DNA repair, and replication. This technical guide provides a comprehensive overview of the biological significance of the H3 23-34 region, with a focus on its PTMs, protein-protein interactions, and implications in disease, particularly cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Core Biological Roles and Significance

The H3 23-34 region is strategically located to influence the binding of various effector proteins, or "readers," that recognize specific PTMs. The interplay of these modifications and their readers dictates the functional state of the underlying chromatin, broadly categorizing it as either "active" (euchromatin) or "repressed" (heterochromatin).

Post-Translational Modifications: This region is densely populated with key modifiable residues, most notably Lysine 27 (K27) and Lysine 36 (K36).

-

H3K27 Methylation and Acetylation: H3K27 can be mono-, di-, or trimethylated (H3K27me1/2/3) by the Polycomb Repressive Complex 2 (PRC2), a modification strongly associated with transcriptional repression.[1] Conversely, acetylation of H3K27 (H3K27ac) is a hallmark of active enhancers and promoters. The balance between these two opposing marks is critical for gene regulation.

-

H3K36 Methylation: H3K36 can be methylated to mono-, di-, and trimethylated states (H3K36me1/2/3) by various methyltransferases, including SETD2, NSD1/2, and ASH1L.[2] H3K36 methylation, particularly H3K36me2 and H3K36me3, is generally associated with actively transcribed gene bodies and plays a role in transcriptional elongation, splicing, and DNA repair.

Crosstalk between H3K27 and H3K36 Methylation: A key regulatory feature of this region is the antagonistic crosstalk between H3K27 and H3K36 methylation. Pre-existing H3K36 methylation can inhibit the catalytic activity of PRC2, thereby preventing the deposition of the repressive H3K27me3 mark.[3] This mechanism is crucial for defining the boundaries between active and repressed chromatin domains.

Interaction with PRC2: The H3 23-34 region is a primary binding site for PRC2. The unmodified state of this region is required for PRC2 engagement and subsequent methylation of H3K27. Mutations within this region, such as the oncogenic H3K27M mutation found in pediatric gliomas, can potently inhibit PRC2 activity, leading to a global reduction in H3K27me3 and aberrant gene expression.[4][5]

Role in Cancer: The significance of the H3 23-34 region is underscored by its frequent mutation in various cancers. The H3K27M mutation is a defining feature of diffuse intrinsic pontine glioma (DIPG). Glycine 34 (G34) mutations (G34R/V) are also found in pediatric glioblastomas and giant cell tumors of bone, and these mutations disrupt H3K36 methylation patterns.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions and modifications of the Histone H3 23-34 region.

Table 1: Inhibition of PRC2 by H3 Peptides

| Peptide | Modification | IC50 (µM) | Cell/System | Reference |

| H3 (21-44) | K27M | 5.9 | In vitro | |

| H3.3 (23-34) | K27Nle | Complete inhibition at 50 µM | In vitro | |

| H3.3 (18-37) | K27Nle | 1.6 | In vitro | |

| H3 (21-44) | K27me3 | Stimulatory | In vitro | |

| UNC5114 | - | 1.65 (IC50 for EED binding) | In vitro | |

| UNC5115 | - | 14.78 (IC50 for EED binding) | In vitro | |

| A-395 | - | 0.018 (PRC2 activity) | In vitro |

Table 2: Binding Affinities of Reader Domains for H3 Peptides

| Reader Domain | Peptide | Modification | Kd (µM) | Method | Reference |

| EED (PRC2) | H3 (21-37) | K27me3 | 82 (Kd,app) | Fluorescence Anisotropy | |

| MLL3 (core) | H3 (1-15) | - | Not specified | Not specified | |

| MLL4 (core) | H3 (1-15) | - | Not specified | Not specified | |

| G9a | H3 (1-21) | - | 0.9 (Km) | Steady-state kinetics |

Table 3: Relative Abundance of H3 PTMs in HeLa Cells

| Modification | Relative Abundance (%) | Method | Reference |

| H3K9me2 | ~40 | Mass Spectrometry | |

| H3K4me2 | <3 | Mass Spectrometry |

Key Experimental Protocols

Detailed methodologies for studying the H3 23-34 region are provided below.

Histone Peptide Pull-down Assay

This assay is used to identify proteins that bind to specific PTMs on histone peptides.

Materials:

-

Biotinylated histone H3 peptides (23-34) with and without desired modifications (e.g., K27me3, K36me2).

-

Streptavidin-coated magnetic beads.

-

Nuclear extract from cells of interest.

-

Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% NP-40.

-

Wash Buffer: Binding buffer with 300 mM NaCl.

-

Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

-

Peptide Immobilization:

-

Resuspend 10 µg of biotinylated peptide in 500 µl of Binding Buffer.

-

Add 20 µl of streptavidin bead slurry and incubate for 1 hour at 4°C with rotation.

-

Wash the beads three times with 1 ml of Binding Buffer to remove unbound peptide.

-

-

Protein Binding:

-

Incubate the peptide-bound beads with 1-2 mg of nuclear extract in 1 ml of Binding Buffer for 2-4 hours at 4°C with rotation.

-

-

Washing:

-

Wash the beads three times with 1 ml of Wash Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µl of 2x SDS-PAGE sample buffer and boil for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

-

Chromatin Immunoprecipitation (ChIP-seq)

This technique is used to map the genomic localization of specific histone modifications.

Materials:

-

Cells or tissue of interest.

-

Formaldehyde (16% solution).

-

Glycine.

-

Lysis Buffers (multiple formulations exist, a common one includes PIPES, IGEPAL, PMSF).

-

Antibodies specific to the histone modification of interest (e.g., anti-H3K27me3, anti-H3K36me2). Recommended clones: H3K36me2 (Cell Signaling Technology #2901), H3K27me3 (Cell Signaling Technology #9733).

-

Protein A/G magnetic beads.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer (SDS, NaHCO3).

-

Proteinase K.

-

Phenol:Chloroform:Isoamyl Alcohol.

-

DNA purification kit.

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a specific antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for another 2-4 hours.

-

-

Washing:

-

Wash the bead-antibody-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using a standard DNA purification kit.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the activity of a histone methyltransferase on a histone substrate.

Materials:

-

Recombinant histone methyltransferase (e.g., PRC2).

-

Histone H3 substrate (recombinant protein or peptide).

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the HMT assay buffer, recombinant HMT, and histone H3 substrate.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate at 30°C for the desired time (e.g., 60 minutes).

-

-

Stopping the Reaction and Measuring Incorporation:

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper with sodium carbonate buffer to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Analysis (for IC50 determination):

-

Perform the assay in the presence of varying concentrations of an inhibitor (e.g., H3K27M peptide).

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the H3 23-34 region.

Caption: Antagonistic crosstalk between H3K36 and H3K27 methylation.

Caption: Experimental workflow for a histone peptide pull-down assay.

Caption: Mechanism of PRC2 inhibition by the oncogenic H3K27M mutation.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Multiple modes of PRC2 inhibition elicit global chromatin alterations in H3K27M pediatric glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PRC2 Activity by a Gain-of-Function H3 Mutation Found in Pediatric Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of oncogenic histone H3K27M inhibition of human polycomb repressive complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Roles of Lysine 23 and 27 in the Histone H3 Tail: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The N-terminal tail of histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin, thereby governing gene expression and other essential DNA-templated processes. Among the numerous modification sites, lysine 23 (H3K23) and lysine 27 (H3K27) have emerged as key regulatory residues. Their modification status, through acetylation, methylation, and ubiquitination, is dynamically controlled by a host of enzymes and serves as a signaling platform to recruit effector proteins that ultimately determine transcriptional outcomes. Dysregulation of these modifications is a hallmark of various diseases, including cancer, making the enzymes that write, read, and erase these marks attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the significance of H3K23 and H3K27, detailing the molecular mechanisms they govern, the experimental methodologies to study them, and their implications for drug discovery.

The Significance of Histone H3 Lysine 27 (H3K27)

Histone H3 lysine 27 is one of the most extensively studied residues in the histone tail, with its methylation and acetylation states having profound and often opposing effects on gene transcription.

H3K27 Methylation: A Hallmark of Gene Silencing

The methylation of H3K27 is predominantly associated with transcriptional repression.[1][2] This modification can exist in three states: mono- (me1), di- (me2), and tri-methylation (me3), each with distinct biological functions.

-

H3K27me3: This is a canonical mark of facultative heterochromatin and is strongly linked to gene silencing.[1][2] It is primarily deposited by the Polycomb Repressive Complex 2 (PRC2), with EZH2 being the catalytic subunit in mammals.[1] H3K27me3 plays a crucial role in the repression of developmental genes, X-chromosome inactivation, and the maintenance of cell identity. Its presence at gene promoters is a strong indicator of transcriptional inactivity.

-

H3K27me2: This modification is more broadly distributed throughout the genome and is thought to have a role in silencing non-cell-type-specific enhancers.

-

H3K27me1: In contrast to di- and tri-methylation, H3K27me1 is associated with actively transcribed genes.

The enzymes that regulate H3K27 methylation are critical players in epigenetic control. The primary "writer" of H3K27me2/3 is the PRC2 complex. The "erasers" are histone demethylases, such as UTX (KDM6A) and JMJD3 (KDM6B), which remove the methyl groups from H3K27me2/3, leading to transcriptional activation.

The repressive signal of H3K27me3 is "read" by other protein complexes, most notably the Polycomb Repressive Complex 1 (PRC1). PRC1 recognizes H3K27me3 and subsequently catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), which further contributes to chromatin compaction and gene silencing.

H3K27 Acetylation: A Beacon of Active Transcription

In direct opposition to methylation, acetylation of H3K27 (H3K27ac) is a robust mark of active enhancers and promoters. This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin state.

The "writers" of H3K27ac are histone acetyltransferases (HATs), primarily p300 and CBP. Conversely, histone deacetylases (HDACs) act as "erasers" to remove this mark. The dynamic interplay between HATs and HDACs at H3K27 is a critical determinant of gene activation. H3K27ac is often found at the transcription start sites (TSS) of active genes and is a key feature of super-enhancers, which are clusters of enhancers that drive the expression of genes crucial for cell identity.

The Emerging Significance of Histone H3 Lysine 23 (H3K23)

While not as extensively characterized as H3K27, H3K23 is gaining recognition as a crucial regulatory site with distinct roles in cellular signaling and disease.

H3K23 Acetylation: A Platform for Protein Recruitment

Acetylation of H3K23 (H3K23ac) is generally associated with transcriptional activation. One of the key "writers" of this mark is the MORF (monocytic leukemia zinc finger protein-related factor) complex. The catalytic activity of MORF on H3K23 can be stimulated by the prior acylation of H3K14, highlighting the intricate crosstalk between different histone modifications.

A significant function of H3K23ac is to serve as a binding site for "reader" proteins. The tripartite motif-containing protein 24 (TRIM24) has been identified as a specific reader of H3K23ac, particularly in the context of an unmodified H3K4. The tandem PHD-bromodomain of TRIM24 recognizes this dual histone mark signature, leading to the recruitment of TRIM24 to chromatin and the activation of target genes. This pathway is implicated in glioblastoma, where H3K23ac generated by KAT6A (also known as MOZ) leads to TRIM24 recruitment and subsequent activation of the PI3K/AKT signaling pathway, promoting cell proliferation.

H3K23 Ubiquitination: A Link to Metabolism and Cancer

Ubiquitination of H3K23 (H3K23ub) is a more recently discovered modification with important implications in cancer biology. The E3 ubiquitin ligase NEDD4 has been shown to ubiquitinate H3 at lysine 23 in a glucose-dependent manner. This ubiquitination event serves to recruit the histone acetyltransferase GCN5, leading to subsequent H3 acetylation and gene activation.

Furthermore, the SWI/SNF-related protein SMARCA3 has been identified as a histone H3K23 E3 ubiquitin ligase. The activity of SMARCA3 is stimulated by the repressive H3K9me3 mark, and loss of SMARCA3 leads to reduced H3K23ub and H3K9me3, increased chromatin accessibility, and the upregulation of cancer-promoting genes in colorectal cancer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the modifications of H3K23 and H3K27.

| Modification | Reader Protein | Binding Affinity (KD) | Cell/System | Reference |

| H3(13-32)K23ac | TRIM24 PHD-Bromo | 8.8 µM | In vitro (ITC) |

| Enzyme/Complex | Substrate | Condition | Fold Change in Activity | Reference |

| MORF complex | H3 peptide | H3K23ac present | ~7-fold decrease | |

| MORF complex | H3 peptide | H3K14ac present | ~1.2-fold decrease |

| Cell Line | Condition | Histone Modification | Relative Abundance Change | Reference |

| Melanoma cells | Aggressive vs. Less aggressive | H3K27me3 | Elevated | |

| EZH2 inhibitor-treated cells | Time- and dose-dependent | H3K27me3 | Decrease | |

| EZH2 inhibitor-treated cells | Time- and dose-dependent | H3K27ac | Increase (up to ~200%) | |

| Suz12-deficient mESCs | - | H3K27me1 | Decrease | |

| Suz12-deficient mESCs | - | H3K27me2 | Decrease | |

| Suz12-deficient mESCs | - | H3K27me3 | Decrease | |

| Suz12-deficient mESCs | - | H3K27ac | Increase |

Signaling Pathways and Crosstalk

The modifications on H3K23 and H3K27 are integral components of complex signaling pathways and exhibit significant crosstalk with other epigenetic marks.

// Nodes for H3K27 Methylation Pathway PRC2 [label="PRC2 (EZH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3K27 [label="Histone H3K27", fillcolor="#F1F3F4", fontcolor="#202124"]; H3K27me3 [label="H3K27me3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PRC1 [label="PRC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2AK119ub [label="H2AK119ub", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Silencing [label="Gene Silencing", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; UTX_JMJD3 [label="UTX/JMJD3", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for H3K27 Acetylation Pathway p300_CBP [label="p300/CBP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3K27ac [label="H3K27ac", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Activation [label="Gene Activation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for H3K27 Methylation Pathway PRC2 -> H3K27 [label="Methylation", color="#EA4335"]; H3K27 -> H3K27me3 [arrowhead=none, style=invis]; H3K27me3 -> PRC1 [label="Recruits", color="#5F6368"]; PRC1 -> H2AK119ub [label="Ubiquitinates", color="#EA4335"]; H2AK119ub -> Gene_Silencing [label="Leads to", color="#5F6368"]; H3K27me3 -> Gene_Silencing [label="Leads to", color="#5F6368"]; UTX_JMJD3 -> H3K27me3 [label="Demethylates", color="#34A853"];

// Edges for H3K27 Acetylation Pathway p300_CBP -> H3K27 [label="Acetylation", color="#4285F4"]; H3K27 -> H3K27ac [arrowhead=none, style=invis]; H3K27ac -> Gene_Activation [label="Leads to", color="#FBBC05"]; HDACs -> H3K27ac [label="Deacetylates", color="#EA4335"];

// Crosstalk H3K27me3 -> p300_CBP [label="Inhibits", style=dashed, color="#5F6368"]; H3K27ac -> PRC2 [label="Inhibits", style=dashed, color="#FBBC05"]; }

Experimental Protocols

Studying the modifications of H3K23 and H3K27 requires a combination of molecular, cellular, and biochemical techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications.

Detailed Protocol:

-

Cell Crosslinking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-600 bp. The sonication conditions need to be optimized for each cell type and instrument.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the crosslinks by incubating the eluted chromatin at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

-

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the activity of a HAT enzyme on a histone substrate.

Materials:

-

Recombinant HAT enzyme (e.g., p300)

-

Histone H3 peptide or recombinant histone H3

-

Acetyl-CoA

-

HAT assay buffer

-

Method of detection (e.g., radioactive acetyl-CoA and scintillation counting, or antibody-based detection of the acetylated product)

Protocol (Fluorometric):

-

Prepare a reaction mixture containing HAT assay buffer, the HAT enzyme, and the histone H3 substrate.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the product. For a fluorometric assay, this involves a developer that reacts with the co-product CoA-SH to generate a fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

Quantify the HAT activity by comparing the signal to a standard curve of the product.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a specific E3 ligase can ubiquitinate a histone substrate.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., NEDD4)

-

Recombinant Histone H3

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

Protocol:

-

Combine the E1, E2, E3 enzymes, ubiquitin, and histone H3 substrate in the ubiquitination buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for ubiquitinated H3 or a general ubiquitin antibody. An increase in the molecular weight of H3 corresponding to the addition of one or more ubiquitin molecules indicates a positive reaction.

Mass Spectrometry-Based Proteomics

Mass spectrometry is a powerful tool for the unbiased identification and quantification of a wide range of histone PTMs simultaneously.

Workflow:

-

Histone Extraction: Isolate nuclei from cells or tissues and extract histones using acid extraction or other methods.

-

Protein Digestion: Digest the histones into smaller peptides using an enzyme like trypsin. Chemical derivatization of lysines (e.g., propionylation) is often performed before digestion to protect them from cleavage and to generate peptides of a suitable length for analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Identify the peptides and their modifications by searching the fragmentation data against a protein sequence database. Quantify the relative abundance of different modified forms of a peptide.

Implications for Drug Development

The critical roles of H3K23 and H3K27 modifications in gene regulation and their frequent dysregulation in diseases like cancer make the enzymes that control these marks highly attractive drug targets.

-

EZH2 Inhibitors: Several small molecule inhibitors targeting the catalytic activity of EZH2 have been developed and are in clinical trials for various cancers, particularly lymphomas and certain solid tumors where EZH2 is overactive.

-

HAT Inhibitors: Inhibitors of p300/CBP are being explored for their therapeutic potential in cancers that are dependent on the activity of these HATs.

-

Bromodomain Inhibitors: The "reader" domains that recognize acetylated lysines, such as the bromodomains of the BET family of proteins, are also major drug targets. Inhibitors of these domains can displace them from chromatin and disrupt the expression of oncogenes.

-

Demethylase Inhibitors: Inhibitors of H3K27 demethylases like UTX and JMJD3 are also under investigation as potential cancer therapeutics.

The emerging understanding of the enzymes and readers associated with H3K23 modifications, such as the MORF complex and TRIM24, opens up new avenues for targeted drug discovery.

Conclusion

Lysine 23 and lysine 27 of histone H3 are central to the epigenetic regulation of the genome. Their diverse modifications create a complex signaling network that is crucial for normal development and cellular function. The detailed understanding of the writers, readers, and erasers of these marks, along with the development of sophisticated experimental techniques to study them, has provided invaluable insights into the molecular basis of gene regulation and disease. For researchers in both academia and the pharmaceutical industry, the continued exploration of the intricate biology of H3K23 and H3K27 holds immense promise for uncovering novel therapeutic strategies to combat a wide range of human diseases.

References

The Discovery and Analysis of Histone H3 Serine 28 Phosphorylation: A Technical Guide

Introduction

The post-translational modification of histones plays a critical role in regulating chromatin structure and function, thereby influencing key cellular processes such as transcription, chromosome condensation, and DNA repair. Among these modifications, the phosphorylation of histone H3 at serine 28 (H3S28ph) has emerged as a crucial regulatory mark with dual roles in both mitosis and interphase gene regulation. This technical guide provides an in-depth overview of the discovery of H3S28ph, the signaling pathways that govern this modification, and detailed protocols for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, cell biology, and oncology.

The Initial Discovery of H3S28 Phosphorylation

The phosphorylation of histone H3 at serine 28 was first reported in 1999 by Goto and colleagues.[1] While investigating mitotic chromosome condensation, they generated monoclonal antibodies against phosphopeptides and identified a novel phosphorylation site on histone H3. Through microsequencing and mutational analysis, they confirmed that this modification occurred at serine 28.[1] Their immunocytochemical studies using a specific monoclonal antibody, named HTA28, revealed that H3S28ph is predominantly localized to chromosomes during early mitosis, coinciding with the initiation of chromosome condensation.[1][2] This seminal work established H3S28ph as a new mitotic marker and laid the foundation for future investigations into its functional significance.

Biological Functions and Key Kinases

Subsequent research has revealed that H3S28ph is not limited to mitosis but also plays a significant role in transcriptional activation in response to extracellular signals. This dual functionality is governed by distinct kinases that operate in different cellular contexts.

In Mitosis: During cell division, H3S28ph is primarily catalyzed by Aurora B kinase , a key component of the chromosomal passenger complex.[3] Aurora B phosphorylates H3 at both serine 10 and serine 28, contributing to the proper condensation and segregation of chromosomes. The activity of Aurora B is tightly regulated throughout the cell cycle, ensuring that H3S28ph levels peak during prophase and metaphase.

In Interphase and Stress Response: In non-dividing cells, H3S28ph is induced by various stimuli, including growth factors, UV irradiation, and cellular stress. This response is mediated by the Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) , which are downstream effectors of the MAPK/ERK and p38 signaling pathways. MSK1/2-mediated H3S28ph at the promoters of immediate-early genes leads to the dissociation of histone deacetylase (HDAC) corepressor complexes, promoting histone acetylation and transcriptional activation. This modification is now considered a hallmark of the transcriptional response to cellular stress. Additionally, the Mixed Lineage Kinase-like Mitogen-activated Protein Triple Kinase alpha (MLTK-alpha) has also been identified as a kinase capable of phosphorylating H3S28 in response to UVB and EGF stimulation.

Data Presentation: Quantitative Analysis of H3S28 Phosphorylation

The following tables summarize quantitative data on H3S28ph levels under various experimental conditions, as determined by different analytical methods.

| Cell Line | Treatment | Fold Increase in H3S28ph | Method | Reference |

| CCD-1070Sk | EGF (30 ng/ml, 1h) | 2.7-fold | Immunofluorescence | |

| CCD-1070Sk | TPA (1h) | - | Immunofluorescence | |

| Swiss 3T3 | Anisomycin (1h) | Significant increase | Western Blot | |

| JB6 | UVB (4 kJ/m²) | Dose-dependent increase | Western Blot | |

| Dogs with heart failure | - | Increased | Western Blot |

| Histone Variant | Condition | Relative Abundance of H3S28ph | Method | Reference |

| H3.3 | Chicken immature erythrocytes | Enriched in active chromatin | Chromatin Fractionation | |

| H3.1/2 | Mouse macrophages (LPS stimulated) | Substantial increase | Mass Spectrometry | |

| H3.3 | Mouse macrophages (LPS stimulated) | Increase from undetectable to 0.8% | Mass Spectrometry |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study H3S28ph.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of H3S28ph.

a. Materials:

-

Cell culture reagents

-

Formaldehyde (16% solution)

-

Glycine (2.5 M)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease and phosphatase inhibitors)

-

Dilution Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)

-

Wash Buffer A (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100)

-

Wash Buffer B (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100)

-

LiCl Wash Buffer (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Elution Buffer (1% SDS, 0.1 M NaHCO₃)

-

Proteinase K

-

Anti-H3S28ph antibody

-

Protein A/G magnetic beads

-

qPCR reagents

b. Protocol:

-

Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 0.125 M glycine for 5 minutes.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in Lysis Buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Dilute the chromatin with Dilution Buffer and pre-clear with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-H3S28ph antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with Wash Buffer A, Wash Buffer B, LiCl Wash Buffer, and twice with TE Buffer.

-

Elute the chromatin from the beads with Elution Buffer.

-

Reverse the crosslinks by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

Analyze the immunoprecipitated DNA by qPCR using primers for specific genomic regions.

c. Data Analysis:

-

Percent Input Method: Normalize the amount of immunoprecipitated DNA to the amount of input DNA. % Input = 2^(-ΔCt) * 100, where ΔCt = Ct(IP) - Ct(Input)

-

Fold Enrichment Method: Normalize the signal from the specific antibody to a negative control (e.g., IgG). Fold Enrichment = 2^(-ΔΔCt), where ΔΔCt = (Ct(IP) - Ct(Input)) - (Ct(IgG) - Ct(Input))

Western Blotting

Western blotting is used to detect the overall levels of H3S28ph.

a. Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (anti-H3S28ph)

-

Secondary antibody (HRP-conjugated)

-

ECL detection reagents

b. Protocol:

-

Lyse cells in RIPA buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Mix lysate with Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3S28ph antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

For quantification, normalize the H3S28ph signal to the total H3 signal from a parallel blot or after stripping and re-probing the same membrane.

Immunofluorescence

Immunofluorescence is used to visualize the cellular localization of H3S28ph.

a. Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (4% in PBS)

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBST)

-

Primary antibody (anti-H3S28ph)

-

Fluorescently labeled secondary antibody

-

DAPI

-

Mounting medium

b. Protocol:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with the primary anti-H3S28ph antibody for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize using a fluorescence or confocal microscope.

c. Quantification:

-

Measure the mean fluorescence intensity of the H3S28ph signal within the nucleus (defined by the DAPI stain) using image analysis software such as ImageJ or CellProfiler.

In Vitro Kinase Assay

In vitro kinase assays are used to demonstrate direct phosphorylation of histone H3 by a specific kinase.

a. Materials:

-

Recombinant active kinase (e.g., Aurora B, MSK1)

-

Recombinant histone H3 or H3-containing nucleosomes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, with phosphatase inhibitors)

-

ATP (radioactive [γ-³²P]ATP or non-radioactive)

-

SDS-PAGE and Western blotting reagents or autoradiography film

b. Protocol (Non-radioactive):

-

Set up the kinase reaction in a microcentrifuge tube:

-

Kinase buffer

-

Recombinant histone H3 (substrate)

-

Recombinant active kinase

-

-

Initiate the reaction by adding ATP to a final concentration of 100-200 µM.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the reaction products by Western blotting using an anti-H3S28ph antibody.

c. Protocol (Radioactive):

-

Follow the same setup as the non-radioactive assay, but include [γ-³²P]ATP in the reaction mixture.

-

After the incubation, stop the reaction and separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film to detect the incorporated radiolabel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways leading to H3S28 phosphorylation and a typical experimental workflow for its analysis.

Caption: Signaling pathways leading to H3S28 phosphorylation.

Caption: Experimental workflow for the analysis of H3S28ph.

Conclusion

The discovery of histone H3 serine 28 phosphorylation has significantly advanced our understanding of the intricate mechanisms that link signaling pathways to chromatin dynamics and gene regulation. Its dual role in both mitosis and interphase highlights the versatility of histone modifications in orchestrating complex cellular processes. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the regulation and function of H3S28ph in various biological contexts. Further research into the interplay between H3S28ph and other histone modifications will undoubtedly continue to unravel the complexities of the histone code and its implications for human health and disease.

References

- 1. H3S28 phosphorylation is a hallmark of the transcriptional response to cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatin kinases act on transcription factors and histone tails in regulation of inducible transcription - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enzymes Modifying the Histone H3 (23-34) Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the key enzymes known to modify the histone H3 peptide sequence 23-34 (ATKAARKSAP). This region is a critical hub for post-translational modifications (PTMs) that play a pivotal role in regulating chromatin structure and gene expression. Understanding the enzymes that write, erase, and read these modifications is crucial for developing novel therapeutic strategies targeting epigenetic dysregulation in various diseases.

Overview of Modifications on Histone H3 (23-34)

The H3 (23-34) peptide contains several key residues that are subject to a variety of post-translational modifications:

-

Lysine 23 (K23): Acetylation

-

Arginine 26 (R26): Methylation

-

Lysine 27 (K27): Methylation and Acetylation

-

Serine 28 (S28): Phosphorylation

These modifications can act independently or in concert to create a complex "histone code" that is interpreted by other cellular machinery to control transcriptional activation and repression.

Key Modifying Enzymes and Their Quantitative Data

The following sections detail the primary enzymes responsible for modifying the H3 (23-34) peptide. The available quantitative data for their activity on this peptide or similar substrates are summarized in the tables below.

Lysine Methyltransferases

Table 1: Quantitative Data for Lysine Methyltransferases Targeting H3K27

| Enzyme | Substrate | Km (µM) | kcat (h-1) | kcat/Km (µM-1h-1) | IC50 (Inhibitor) | Reference |

| EZH2 (PRC2) | H3(21-44) peptide | ~3.5 | - | - | 15 ± 2 nM (EI1) | [1][2] |

| EZH2 (PRC2) | H3.3 (23-34) K27M peptide | - | - | - | 56 ± 7 µM | [3] |

| EZH2 (PRC2) | H3.3 (23-34) K27Nle peptide | - | - | - | 3.3 ± 0.5 µM | [3] |

| G9a | H3 tail peptide (K4AK9) | 1.0 | 32 | 32 | - | [4] |

| G9a | Wild-type H3 tail peptide | 0.9 | 88 | 97.8 | - |

Enhancer of Zeste Homolog 2 (EZH2): As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is the primary methyltransferase for H3K27. It can catalyze mono-, di-, and trimethylation of this residue, with H3K27me3 being a hallmark of facultative heterochromatin and transcriptional repression. The activity of PRC2 can be allosterically activated by the binding of its product, H3K27me3, to the EED subunit.

Euchromatic Histone Lysine Methyltransferase 2 (G9a/EHMT2): While primarily known as an H3K9 methyltransferase, G9a has also been shown to methylate H3K27 in vitro and contributes to H3K27me1 in vivo.

Lysine Demethylases

Table 2: Quantitative Data for Lysine Demethylases Targeting H3K27

| Enzyme | Substrate | Km | kcat | kcat/Km | IC50 (Inhibitor) | Reference |

| JMJD3 (KDM6B) | H3K27me3 peptide | - | - | - | GSK-J4 | |

| UTX (KDM6A) | H3K27me3 peptide | - | - | - | GSK-J4 |

Jumonji Domain-Containing Protein 3 (JMJD3/KDM6B): JMJD3 is a key demethylase that specifically removes di- and trimethyl marks from H3K27, leading to transcriptional activation.

Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX/KDM6A): Similar to JMJD3, UTX is a histone demethylase that targets H3K27me2/3. Both JMJD3 and UTX are JmjC domain-containing enzymes that require iron (Fe(II)) and α-ketoglutarate as cofactors.

Protein Kinases

Table 3: Quantitative Data for Protein Kinases Targeting H3S28

| Enzyme | Substrate | Km | kcat | kcat/Km | IC50 (Inhibitor) | Reference |

| MSK1 | Crosstide (peptide) | - | - | - | H89 | |

| MSK2 | Crosstide (peptide) | - | - | - | H89 |

Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2): MSK1 and MSK2 are nuclear kinases that are activated by the ERK and p38 MAP kinase pathways in response to stress and mitogenic signals. They directly phosphorylate H3S28, a modification associated with transcriptional activation of immediate-early genes.

Protein Phosphatases

Table 4: Quantitative Data for Protein Phosphatases Targeting H3S28

| Enzyme | Substrate | Km | kcat | kcat/Km | IC50 (Inhibitor) | Reference |

| PP1 | Phosphopeptides | - | - | - | Okadaic Acid |

Protein Phosphatase 1 (PP1): PP1 is a major serine/threonine phosphatase that has been implicated in the dephosphorylation of H3S28. Its activity is crucial for resetting the chromatin state after signaling events.

Histone Acetyltransferases (HATs)

Table 5: Quantitative Data for Histone Acetyltransferases Targeting H3K23/K27

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | IC50 (Inhibitor) | Reference |

| p300/CBP | Histone H3 | 0.25 - 15 | - | - | Curcumin |

p300/CBP: The closely related histone acetyltransferases p300 and CBP are known to acetylate multiple lysine residues on histone tails, including H3K23 and H3K27. H3K27ac is a well-established mark of active enhancers and promoters.

Histone Deacetylases (HDACs)

Table 6: Quantitative Data for Histone Deacetylases Targeting H3K23/K27

| Enzyme | Substrate | Km | kcat | kcat/Km | IC50 (Inhibitor) | Reference |

| Class I/II HDACs | Acetylated Histones | - | - | - | Trichostatin A (TSA) |

Class I and II Histone Deacetylases (HDACs): These enzymes remove acetyl groups from lysine residues, leading to a more condensed chromatin structure and transcriptional repression.

Protein Arginine Methyltransferases (PRMTs)

Table 7: Quantitative Data for Protein Arginine Methyltransferases Targeting H3R26

| Enzyme | Substrate | Km (µM) | kcat (h-1) | kcat/Km (µM-1h-1) | IC50 (Inhibitor) | Reference |

| CARM1/PRMT4 | Histone H3 | ≤0.2 | - | - | TBBD |

Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4): CARM1 asymmetrically dimethylates H3R26, a modification that is associated with transcriptional activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activity of enzymes modifying the H3 (23-34) peptide.

In Vitro Methyltransferase Assay for EZH2

This protocol describes a radiometric filter-binding assay to measure the methyltransferase activity of the PRC2 complex on a synthetic H3 (23-34) peptide.

Materials:

-

Recombinant PRC2 complex (containing EZH2, EED, SUZ12)

-

Synthetic biotinylated H3 (23-34) peptide (ATKAARKSAP)

-

S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Streptavidin-coated filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare the reaction mixture in a 96-well plate by combining the PRC2 complex (final concentration 10-100 nM) and the H3 (23-34) peptide (final concentration 1-50 µM) in Assay Buffer.

-

Initiate the reaction by adding [3H]-SAM (final concentration 1 µM).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a streptavidin-coated filter plate and incubate for 15 minutes to allow the biotinylated peptide to bind.

-

Wash the filter plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

In Vitro Demethylase Assay for JMJD3/UTX

This protocol outlines a colorimetric assay to measure the demethylase activity of JMJD3 or UTX on a trimethylated H3K27 peptide.

Materials:

-

Recombinant JMJD3 or UTX enzyme

-

Synthetic H3 (21-44) peptide trimethylated at K27 (H3K27me3)

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid

-

Primary antibody specific for H3K27me2

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

96-well plate

-

Microplate reader (450 nm)

Procedure:

-

Coat a 96-well plate with the H3K27me3 peptide overnight at 4°C.

-

Wash the plate to remove unbound peptide.

-

Add the recombinant JMJD3 or UTX enzyme (10-100 ng) in Assay Buffer to the wells.

-

Incubate at 37°C for 1-3 hours.

-

Wash the wells and add the primary antibody against H3K27me2. Incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with the Stop Solution and measure the absorbance at 450 nm.

In Vitro Kinase Assay for MSK1/2

This protocol describes a radiometric assay to measure the kinase activity of MSK1 or MSK2 on the H3 (23-34) peptide.

Materials:

-

Active recombinant MSK1 or MSK2

-

Synthetic H3 (23-34) peptide (ATKAARKSAP)

-

[γ-32P]ATP

-

Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube by mixing the active MSK1/2 enzyme (10-50 ng) and the H3 (23-34) peptide (10-100 µM) in Kinase Assay Buffer.

-

Initiate the reaction by adding [γ-32P]ATP (10 µCi).

-

Incubate at 30°C for 30 minutes.

-

Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the modification of the H3 (23-34) peptide.

MAPK Signaling to H3S28 Phosphorylation

Caption: MAPK signaling cascade leading to H3S28 phosphorylation and gene activation.

General Workflow for In Vitro Enzyme Assay

Caption: A generalized workflow for in vitro enzymatic assays.

Interplay of H3K27 Modifications

Caption: The dynamic interplay between methylation and acetylation at H3K27.

Conclusion

The enzymatic modification of the Histone H3 (23-34) peptide is a highly dynamic and complex process involving a diverse set of enzymes. This guide provides a foundational understanding of these key players, their quantitative characteristics, and the experimental approaches to study them. Further research into the specific kinetics and regulatory mechanisms of these enzymes on this critical histone region will undoubtedly uncover new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reactome | KDM6A (UTX) demethylates histone H3 trimethyllysine-27 (H3K27me3) [reactome.org]

- 3. Histone Deacetylase (HDAC) Assay | EpigenTek [epigentek.com]

- 4. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Histone H3 (23-34) Core: A Critical Nexus in Cancer Epigenetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The epigenetic landscape of cancer is a complex and dynamic arena, with post-translational modifications (PTMs) of histone proteins playing a central role in the regulation of gene expression. Within this intricate network, the amino acid region 23-34 of histone H3 (H3 (23-34)) emerges as a critical hub of regulatory activity. This segment, encompassing the key lysine residues at positions 27 (K27) and 36 (K36), is a focal point for a multitude of enzymatic modifications that dictate chromatin structure and function. Dysregulation of these modifications is a hallmark of numerous malignancies, making the enzymes that write, erase, and read these marks compelling targets for novel therapeutic interventions.

This technical guide provides a comprehensive overview of the H3 (23-34) region and its profound involvement in cancer epigenetics. We will delve into the key PTMs within this domain, the enzymes that govern their status, the signaling pathways that influence these regulators, and the downstream consequences for cancer cells. Furthermore, this guide will present quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions to equip researchers and drug development professionals with the foundational knowledge to navigate this exciting field of study.

Post-Translational Modifications of the H3 (23-34) Region: A Tale of Two Lysines

The H3 (23-34) sequence, LATKAARKSAPATGGV, is a hotbed of epigenetic activity, primarily centered around the methylation and acetylation of Lysine 27 (H3K27) and Lysine 36 (H3K36). These modifications are not isolated events but rather engage in a dynamic interplay, often referred to as "histone crosstalk," which fine-tunes gene expression.

H3K27 Methylation: The Silencing Mark

Methylation of H3K27, particularly trimethylation (H3K27me3), is a canonical mark of transcriptionally repressed chromatin.[1] This modification is deposited by the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), Enhancer of Zeste Homolog 2 (EZH2).[2] In cancer, overexpression or gain-of-function mutations in EZH2 are frequently observed, leading to aberrant silencing of tumor suppressor genes.[3]

H3K36 Methylation: A Mark of Active Transcription

In contrast to H3K27 methylation, methylation of H3K36, particularly di- and tri-methylation (H3K36me2/me3), is generally associated with actively transcribed gene bodies.[4] This mark is primarily laid down by the SET domain-containing 2 (SETD2) methyltransferase.[5] Loss-of-function mutations in SETD2 are common in various cancers, leading to a global reduction in H3K36me3 and contributing to genomic instability and aberrant transcription.

Crosstalk between H3K27 and H3K36 Methylation

A crucial aspect of H3 (23-34) biology is the antagonistic relationship between H3K27 and H3K36 methylation. H3K36me2/me3-modified nucleosomes have been shown to directly inhibit the catalytic activity of PRC2, thereby preventing the deposition of the repressive H3K27me3 mark. This crosstalk ensures that actively transcribed regions remain free of repressive marks. Disruption of this balance, often through the loss of SETD2 activity, can lead to the inappropriate spreading of H3K27me3 into gene bodies, resulting in the silencing of actively transcribed genes.

The Enzymatic Machinery: Writers, Erasers, and Readers

The dynamic nature of histone modifications is maintained by a dedicated cast of enzymes that add ("writers"), remove ("erasers"), and interpret ("readers") these marks.

| Modification | Writer | Eraser | Reader | Function in Cancer |

| H3K27me3 | EZH2 (part of PRC2) | KDM6A (UTX), KDM6B (JMJD3) | EED (part of PRC2), CBX proteins | Oncogenic: Overexpressed EZH2 silences tumor suppressors. Loss-of-function mutations in KDM6A are also common. |

| H3K36me2/me3 | SETD2, NSD1/2/3 | KDM2A, KDM4 family | PBRM1, MORF/MRG family | Tumor Suppressive: Loss of SETD2 leads to genomic instability and aberrant transcription. |

| H3K27ac | p300/CBP | HDACs, SIRT1 | BRD4, TRIM24 | Oncogenic: H3K27ac at super-enhancers drives oncogene expression. |

Signaling Pathways Influencing the H3 (23-34) Landscape

The activity of the enzymes that modify the H3 (23-34) region is tightly regulated by upstream signaling pathways, which are often dysregulated in cancer.

The PI3K-Akt Pathway and EZH2 Regulation:

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a central regulator of cell growth and survival, can directly influence EZH2 activity. Akt can phosphorylate EZH2 at Serine 21, which can modulate its methyltransferase activity and subcellular localization, thereby impacting its oncogenic function.

TGF-β Signaling and SETD2:

The Transforming Growth Factor-beta (TGF-β) signaling pathway, which has a dual role in cancer, can influence the expression and activity of SETD2. In some contexts, TGF-β signaling can promote SETD2 expression, thereby maintaining genomic stability. Dysregulation of the TGF-β pathway in cancer can therefore contribute to the loss of H3K36me3.

Quantitative Analysis of H3 (23-34) PTMs in Cancer

Quantitative analysis of histone modifications is crucial for understanding their role in cancer and for the development of biomarkers. Mass spectrometry-based approaches have become the gold standard for the global and site-specific quantification of histone PTMs.

| Cancer Type | H3K27me3 Change (Tumor vs. Normal) | H3K36me3 Change (Tumor vs. Normal) | Reference |

| Breast Cancer (Triple Negative) | Increased | Decreased | |

| Colorectal Cancer | Increased at specific promoters | Decreased globally | |

| Prostate Cancer | Increased | Decreased | |

| Clear Cell Renal Cell Carcinoma | Variable | Decreased (due to frequent SETD2 mutations) | |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Globally decreased (due to H3K27M oncohistone) | Not consistently altered |

Experimental Protocols for Studying the H3 (23-34) Region

5.1. Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol describes the immunoprecipitation of chromatin to analyze the genomic localization of H3K27me3.

Workflow:

Detailed Methodology:

-

Cross-linking: Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3.

-

Washing and Elution: Capture the antibody-chromatin complexes with protein A/G beads. Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific genomic regions using quantitative PCR (qPCR) with primers for target gene promoters (e.g., tumor suppressor genes). Alternatively, perform high-throughput sequencing (ChIP-seq) to map H3K27me3 genome-wide.

5.2. In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the activity of histone methyltransferases like EZH2 on a synthetic H3 (23-34) peptide.

Workflow:

Detailed Methodology:

-

Reaction Setup: In a microtiter plate, combine the recombinant histone methyltransferase (e.g., EZH2 complex), a synthetic biotinylated H3 (23-34) peptide substrate, and the methyl donor S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM) or a non-radioactive analog for detection by other means.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for enzymatic methylation of the peptide substrate.

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid or by heating.

-

Detection of Methylation:

-

Radiometric Detection: If using [³H]-SAM, capture the biotinylated peptide on a streptavidin-coated filter plate, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Antibody-based Detection: If using non-radioactive SAM, detect the methylated peptide using an antibody specific for the modification (e.g., anti-H3K27me3) in an ELISA-like format.

-

Mass Spectrometry: Analyze the reaction products by mass spectrometry to directly detect the mass shift corresponding to methylation.

-

Therapeutic Targeting of the H3 (23-34) Axis

The central role of the H3 (23-34) region in cancer has spurred the development of a new generation of epigenetic drugs.

EZH2 Inhibitors: Several small molecule inhibitors of EZH2 have been developed and have shown clinical activity, particularly in lymphomas with EZH2 mutations and in some solid tumors. These inhibitors compete with SAM for binding to the EZH2 active site, leading to a global reduction in H3K27me3 and reactivation of silenced tumor suppressor genes.

BET Bromodomain Inhibitors: Bromodomain and extraterminal (BET) proteins, such as BRD4, are "readers" of acetylated lysines, including H3K27ac. BET inhibitors displace BRD4 from chromatin, leading to the downregulation of oncogenes that are driven by super-enhancers marked by H3K27ac.

Targeting Readers of H3K27me3: The EED subunit of PRC2 contains a binding pocket for H3K27me3, which allosterically activates the complex. Small molecules that target this pocket are being developed as an alternative strategy to inhibit PRC2 activity.

Future Directions: The development of activators for tumor-suppressive enzymes like SETD2 is an emerging area of research. Additionally, combination therapies that target different components of the epigenetic machinery or combine epigenetic drugs with conventional chemotherapy or immunotherapy hold great promise for the future of cancer treatment.

Conclusion

The Histone H3 (23-34) region represents a critical epigenetic signaling module that is frequently hijacked in cancer. The intricate interplay between H3K27 and H3K36 modifications, governed by a dedicated set of enzymes, provides a rich source of potential therapeutic targets. A deeper understanding of the quantitative changes in these modifications, the signaling pathways that control them, and the development of robust experimental tools will be paramount in our efforts to translate our knowledge of cancer epigenetics into effective clinical interventions. This guide provides a solid foundation for researchers and clinicians to further explore this dynamic and promising field.

References

- 1. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. SETD2 and EZH2: Two epigenetic drivers of prostate cancer [jcancer.org]

Methodological & Application